Dovitinib dilactic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dovitinib dilactic acid is a small-molecule multitargeted receptor tyrosine kinase inhibitor . It inhibits Ba/F3 cells transformed to IL3 independence by ZNF198-FGFR1 or BCR-FGFR1 with IC50 values of 150 nM and 90 nM, respectively . It was first designed and synthesized as a multi-targeted kinase inhibitor .

Molecular Structure Analysis

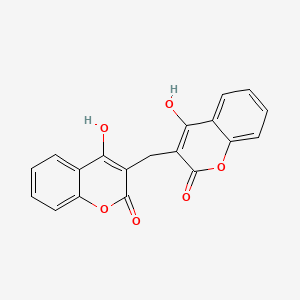

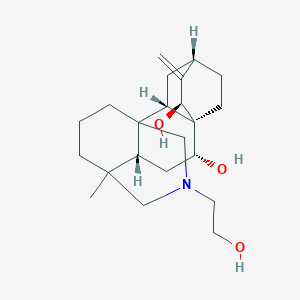

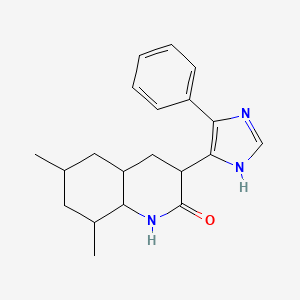

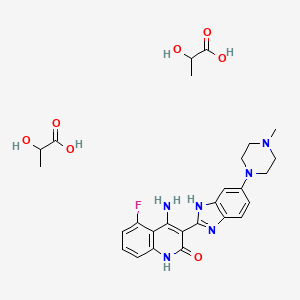

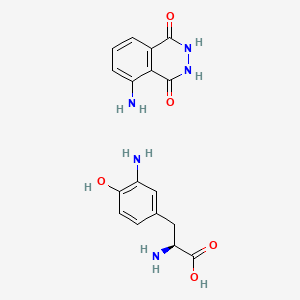

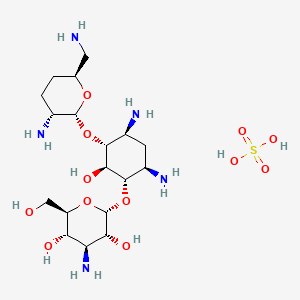

The molecular formula of Dovitinib dilactic acid is C27H33FN6O7 . The exact mass is 572.23947558 g/mol . The structure includes a benzimidazole and quinolone moiety .Physical And Chemical Properties Analysis

The molecular weight of Dovitinib dilactic acid is 572.6 g/mol . It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 12 . The rotatable bond count is 4 . The topological polar surface area is 205 Ų .科学的研究の応用

Dovitinib Dilactic Acid: A Comprehensive Analysis of Scientific Research Applications

Inhibition of Tyrosine Kinase Activity: Dovitinib dilactic acid exhibits potent inhibitory activity against tyrosine kinases involved in tumor growth and angiogenesis. By targeting these enzymes, it interferes with crucial signaling pathways that are essential for cancer cell survival and proliferation .

Breast Cancer Treatment: As a potent FGFR inhibitor, Dovitinib has shown antitumor activity in patients with FGFR pathway–amplified breast cancer, offering a potential therapeutic option for heavily pretreated patients .

Glioblastoma Therapy: In a phase II study, Dovitinib was evaluated for its efficacy in treating recurrent glioblastoma, both in patients naïve to anti-angiogenic treatments and those who had progressed on prior therapies .

Kinase Inhibitor Solubility Enhancement: Research has explored the formation of Dovitinib salts using various carboxylic acid derivatives to enhance its solubility in aqueous media, which is crucial for its bioavailability and therapeutic effectiveness .

These are some of the unique applications of Dovitinib dilactic acid in scientific research. Each application leverages its ability to interfere with specific molecular pathways, demonstrating its versatility as a therapeutic agent in oncology and beyond.

Aqueous solubility of kinase inhibitors Phase II, randomized, placebo-controlled study of dovitinib in breast cancer Phase II study of Dovitinib in recurrent glioblastoma

作用機序

Safety and Hazards

特性

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLPVQZYQCGXOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33FN6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dovitinib dilactic acid | |

Q & A

Q1: What are the primary molecular targets of Dovitinib Dilactic Acid and how does its action affect downstream signaling pathways in cancer cells?

A1: Dovitinib Dilactic Acid primarily targets Tropomyosin receptor kinases (TRKs) [, ]. In TRK fusion-positive colon cancer cells, Dovitinib Dilactic Acid inhibits the activity of these kinases. This inhibition leads to the downregulation of the NFκB signaling pathway, evident through reduced phosphorylation of NFκB and COX-2 []. Simultaneously, Dovitinib Dilactic Acid promotes the upregulation of the antioxidant NRF2 signaling pathway, as observed by increased expression of NRF2 and GCLC genes []. This dual action suggests that Dovitinib Dilactic Acid exerts its anticancer effects by suppressing pro-inflammatory and survival signals mediated by NFκB while enhancing the cellular defense mechanisms against oxidative stress through NRF2 activation.

Q2: What is the evidence that Dovitinib Dilactic Acid demonstrates anti-tumor activity in preclinical models?

A2: Research indicates that Dovitinib Dilactic Acid exhibits anti-tumor effects in a preclinical model of breast cancer bone metastasis []. While the specific details of the study are not provided in the abstract, the research suggests that Dovitinib Dilactic Acid effectively reduces both tumor growth and tumor-induced bone changes in this model []. This finding highlights its potential as a therapeutic agent for breast cancer, particularly in the context of bone metastasis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

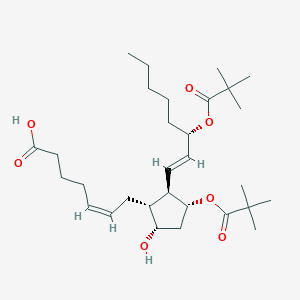

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)